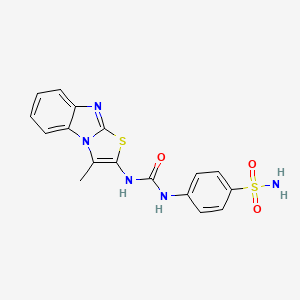
Carbonic anhydrase inhibitor 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic anhydrase inhibitor 13 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes . Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
準備方法
化学反応の分析
Carbonic anhydrase inhibitor 13 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
作用機序
The mechanism of action of carbonic anhydrase inhibitor 13 involves its binding to the active site of carbonic anhydrase enzymes. This binding typically involves coordination with the zinc ion present in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . The inhibition of carbonic anhydrase enzymes can affect various physiological processes, such as reducing the production of aqueous humor in the eye (useful in treating glaucoma) and altering ion transport in the kidneys (useful in treating epilepsy and other conditions) .
類似化合物との比較
Carbonic anhydrase inhibitor 13 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Dorzolamide: Another carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.
Methazolamide: Similar to acetazolamide, but with a longer elimination half-life and fewer side effects on the kidneys.
This compound is unique in its specific binding affinity and selectivity towards certain isoforms of carbonic anhydrase enzymes, which can make it more effective for certain therapeutic applications .
特性
分子式 |
C17H15N5O3S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |
InChIキー |
YURIRWNDJSOTFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


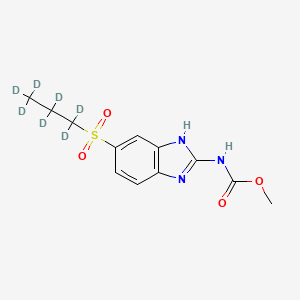
![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
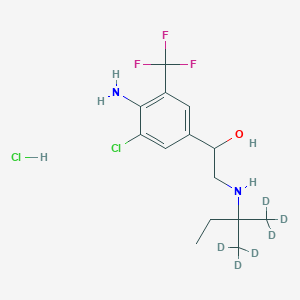

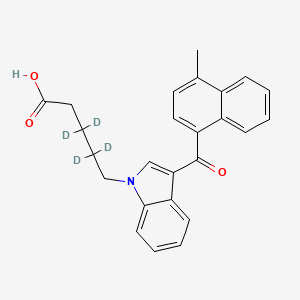
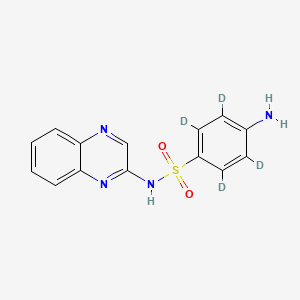

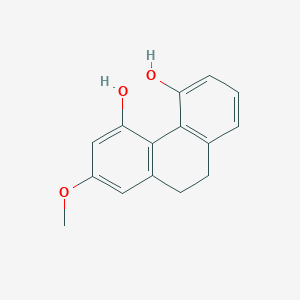
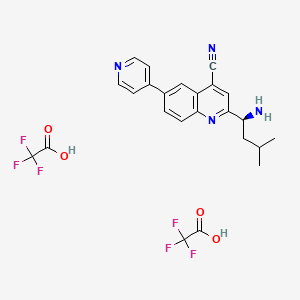

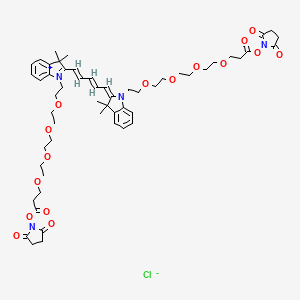
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
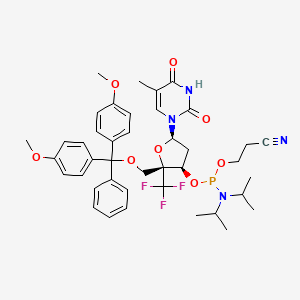
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
